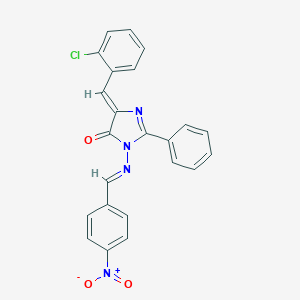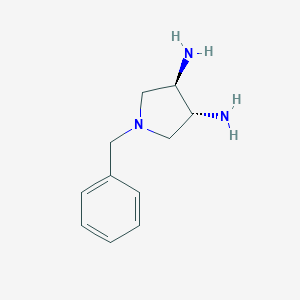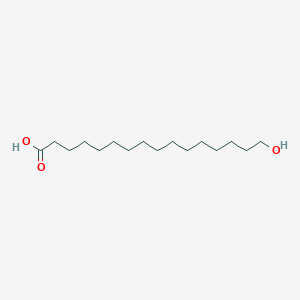![molecular formula C7H12N2O2 B163888 1,4-Dioxa-8,9-diazaspiro[4.6]undec-8-ene CAS No. 138609-61-7](/img/structure/B163888.png)
1,4-Dioxa-8,9-diazaspiro[4.6]undec-8-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dioxa-8,9-diazaspiro[4.6]undec-8-ene, also known as spirocyclic compound, is a heterocyclic compound that has gained significant attention in the field of organic chemistry due to its unique structure and potential applications. This compound is composed of a spirocyclic framework that contains two nitrogen atoms and an oxygen atom, making it a versatile molecule with a range of potential applications.
Mecanismo De Acción
The mechanism of action of 1,4-Dioxa-8,9-diazaspiro[4.6]undec-8-ene is not fully understood, but it is believed to act by inhibiting the activity of enzymes or receptors involved in various biological processes. This compound has been shown to have a high affinity for certain receptors, making it a potential candidate for the development of new drugs and pharmaceuticals.
Biochemical and Physiological Effects:
1,4-Dioxa-8,9-diazaspiro[4.6]undec-8-ene has been shown to have a range of biochemical and physiological effects, including antibacterial, antifungal, and antiviral properties. This compound has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1,4-Dioxa-8,9-diazaspiro[4.6]undec-8-ene in lab experiments is its unique structure, which makes it a versatile molecule with a range of potential applications. However, one of the limitations of using this compound is its complex synthesis process, which can be time-consuming and expensive.
Direcciones Futuras
There are several potential future directions for research on 1,4-Dioxa-8,9-diazaspiro[4.6]undec-8-ene. One area of research is in the development of new drugs and pharmaceuticals based on the structure of this compound. Another area of research is in the development of new synthetic methods for the production of this compound and its derivatives. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science.
Métodos De Síntesis
The synthesis of 1,4-Dioxa-8,9-diazaspiro[4.6]undec-8-ene is a complex process that involves several steps. One of the most common methods of synthesizing this compound is through the reaction of 1,3-dioxolane with an amine in the presence of a Lewis acid catalyst. The resulting compound can be further modified to produce a range of derivatives with different properties and applications.
Aplicaciones Científicas De Investigación
1,4-Dioxa-8,9-diazaspiro[4.6]undec-8-ene has been the focus of extensive research due to its potential applications in various fields of science. One of the most promising areas of research is in the development of new drugs and pharmaceuticals. Spirocyclic compounds have been shown to have a range of biological activities, including antibacterial, antifungal, and antiviral properties.
Propiedades
Número CAS |
138609-61-7 |
|---|---|
Nombre del producto |
1,4-Dioxa-8,9-diazaspiro[4.6]undec-8-ene |
Fórmula molecular |
C7H12N2O2 |
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
1,4-dioxa-8,9-diazaspiro[4.6]undec-8-ene |
InChI |
InChI=1S/C7H12N2O2/c1-3-8-9-4-2-7(1)10-5-6-11-7/h1-6H2 |
Clave InChI |
KNTKSRBICPUKPZ-UHFFFAOYSA-N |
SMILES |
C1CN=NCCC12OCCO2 |
SMILES canónico |
C1CN=NCCC12OCCO2 |
Sinónimos |
1,4-Dioxa-8,9-diazaspiro[4.6]undec-8-ene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








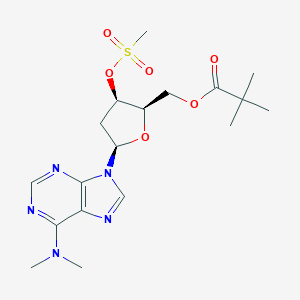

![Tert-butyl 2-(5-chloro-2,2'-dioxospiro[indole-3,3'-pyrrolidine]-1-yl)acetate](/img/structure/B163828.png)
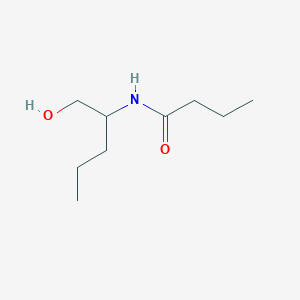
![8-{2-[(1E)-3-hydroxypent-1-en-1-yl]-5-oxocyclopent-3-en-1-yl}octanoic acid](/img/structure/B163831.png)
